
2-Ethoxy-6-ethyl-2-methyl-1,3-dioxan-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethoxy-6-ethyl-2-methyl-1,3-dioxan-4-one is an organic compound that belongs to the class of dioxanes. Dioxanes are a group of heterocyclic organic compounds characterized by a six-membered ring containing two oxygen atoms. This specific compound is notable for its unique structure, which includes ethoxy, ethyl, and methyl substituents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-6-ethyl-2-methyl-1,3-dioxan-4-one typically involves the reaction of ethyl acetoacetate with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate ketal, which then cyclizes to form the dioxane ring. The reaction conditions often require a controlled temperature and anhydrous environment to prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as distillation or crystallization to ensure the compound meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethoxy-6-ethyl-2-methyl-1,3-dioxan-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The ethoxy, ethyl, and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Halogenating agents and nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
2-Ethoxy-6-ethyl-2-methyl-1,3-dioxan-4-one has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of ketals and acetals.
Biology: The compound can serve as a building block for the synthesis of biologically active molecules.
Medicine: Research into its potential therapeutic applications is ongoing, with studies exploring its use in drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Ethoxy-6-ethyl-2-methyl-1,3-dioxan-4-one involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its effects are mediated through the formation of intermediates that participate in various chemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Ethyl-2-methyl-1,3-dioxolane: Similar in structure but with a five-membered ring.
2,2-Dimethyl-1,3-dioxane-4,6-dione: Known for its use in organic synthesis due to its acidity and steric rigidity.
2,2,6-Trimethyl-4H-1,3-dioxin-4-one: Used as a building block in organic synthesis.
Uniqueness
2-Ethoxy-6-ethyl-2-methyl-1,3-dioxan-4-one is unique due to its specific substituents and the stability of its six-membered dioxane ring. This stability makes it a valuable intermediate in various chemical reactions and applications .
Propriétés
Numéro CAS |
114592-81-3 |
|---|---|
Formule moléculaire |
C9H16O4 |
Poids moléculaire |
188.22 g/mol |
Nom IUPAC |
2-ethoxy-6-ethyl-2-methyl-1,3-dioxan-4-one |
InChI |
InChI=1S/C9H16O4/c1-4-7-6-8(10)13-9(3,12-7)11-5-2/h7H,4-6H2,1-3H3 |
Clé InChI |
KPSRGYFRPFLSQX-UHFFFAOYSA-N |
SMILES canonique |
CCC1CC(=O)OC(O1)(C)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[Bis(4-chlorophenyl)-thiocyanatomethyl] thiocyanate](/img/structure/B14297468.png)
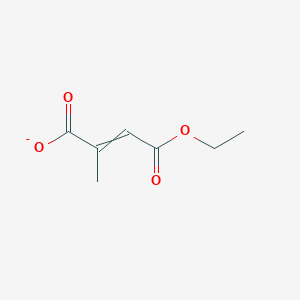
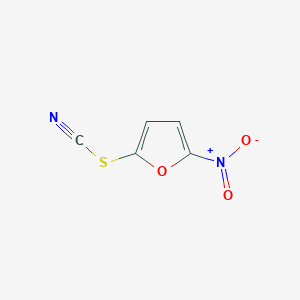
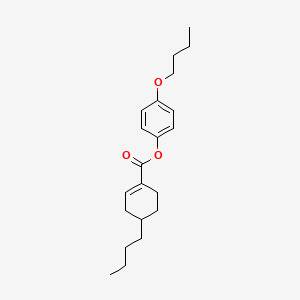
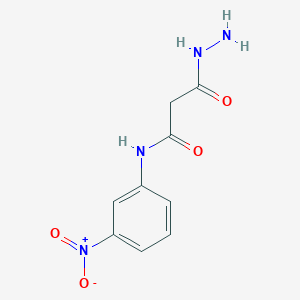
![1H-Indene-1,3(2H)-dione, 2-[[(methylphenyl)amino]methylene]-](/img/structure/B14297507.png)

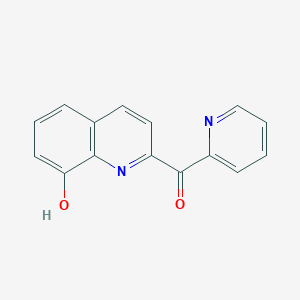
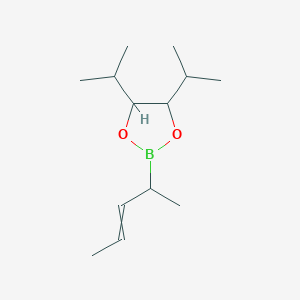
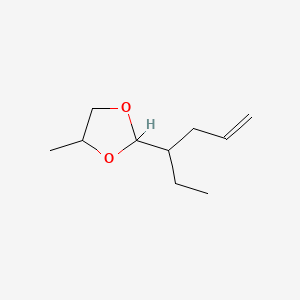
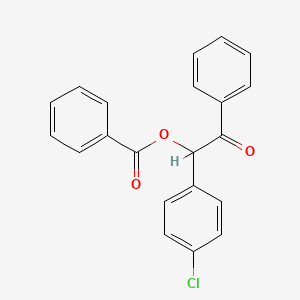
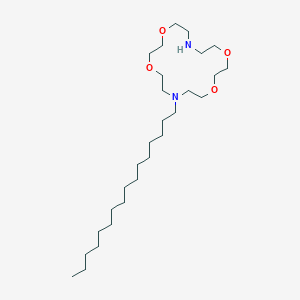
![N-[3-(Naphthalen-1-yl)-1-(naphthalen-2-yl)prop-2-en-1-ylidene]hydroxylamine](/img/structure/B14297538.png)
![5-[(3-Ethenyl-5,5-dimethylcyclohex-2-en-1-yl)methoxy]-5-oxopenta-2,3-dienoate](/img/structure/B14297542.png)
